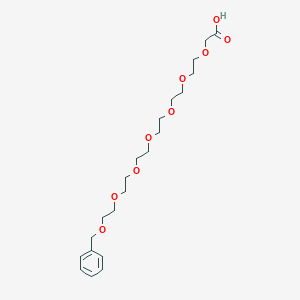

BnO-PEG6-CH2COOH

Description

BnO-PEG6-CH2COOH is a polyethylene glycol (PEG)-based compound featuring a benzyloxy (BnO) protecting group, a six-unit PEG chain (PEG6), and a terminal carboxylic acid (–CH2COOH). This trifunctional molecule combines the hydrophilicity and flexibility of PEG with the reactivity of the carboxylic acid group, enabling applications in bioconjugation, drug delivery, and materials science. The BnO group serves as a protective moiety for hydroxyl or other functional groups, which can be selectively removed under hydrogenolysis or acidic conditions . Its structural design allows it to act as a spacer or linker in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where controlled release and stability are critical .

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9/c22-21(23)19-30-17-15-28-13-11-26-9-7-24-6-8-25-10-12-27-14-16-29-18-20-4-2-1-3-5-20/h1-5H,6-19H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJJIYPZZKHCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BnO-PEG6-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and subsequent oxidation to form the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BnO-PEG6-CH2COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

A. Biochemical Applications

- Linker in PROTACs : BnO-PEG6-CH2COOH serves as an essential linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents aimed at selectively degrading specific proteins within cells. The compound's structure allows for optimal interaction with both target proteins and E3 ubiquitin ligases, facilitating targeted protein degradation .

- Protein Interaction Studies : The compound is utilized in studying protein-protein interactions by modifying proteins to include the PEG linker, thus enhancing solubility and stability during assays .

B. Drug Development

- Nanotechnology : this compound is employed in the formulation of drug delivery systems, particularly in creating nanoparticles that enhance drug solubility and bioavailability. The hydrophilic nature of PEG aids in achieving prolonged circulation times in biological systems .

- Theranostics : This compound is being investigated for use in theranostic applications, where it can be conjugated with imaging agents for simultaneous diagnosis and therapy .

C. Material Science

- Polymer Synthesis : this compound is used as a building block for synthesizing advanced materials, including hydrogels and coatings that require specific functional properties .

A. PROTAC Development

In a study on PROTACs targeting specific oncogenic proteins, this compound was incorporated as a linker to enhance the efficacy of the therapeutic agents. The resulting PROTACs demonstrated significant potency in degrading target proteins involved in cancer progression .

B. Drug Delivery Systems

A recent investigation into PEGylated nanoparticles highlighted the effectiveness of this compound in improving the pharmacokinetic profile of chemotherapeutic agents. The study showed that drugs conjugated with this linker exhibited enhanced solubility and reduced systemic toxicity compared to non-PEGylated counterparts .

Mechanism of Action

The mechanism of action of BnO-PEG6-CH2COOH involves its ability to form stable conjugates with other molecules through its PEG linker. This enhances the solubility and stability of the conjugated molecules, making them more effective in their respective applications. The benzoyl group provides additional stability and can interact with various molecular targets and pathways .

Comparison with Similar Compounds

NH2-PEG6-CH2CH2COOH

Structural Differences :

- Functional Groups: Replaces the BnO group with a primary amine (–NH2) and extends the carboxylic acid via an ethylene spacer (–CH2CH2COOH).

- PEG Chain : Same PEG6 backbone.

Functional Properties :

Boc-NH-PEG6-CH2COOH

Structural Differences :

- Functional Groups: Features a tert-butoxycarbonyl (Boc)-protected amine instead of BnO.

Functional Properties :

- The Boc group is acid-labile (removed with TFA), offering orthogonal protection compared to BnO .

- The carboxylic acid allows conjugation similar to this compound but with a different deprotection strategy.

HS-PEG6-CH2CH2COOH

Structural Differences :

- Functional Groups: Replaces BnO with a thiol (–SH) group.

Functional Properties :

- The thiol enables disulfide bond formation or conjugation with gold nanoparticles, broadening utility in nanotechnology and targeted drug delivery .

Key Research Findings

- PEG Chain Length: Shorter PEG chains (e.g., PEG5 in Amino-PEG5-CH2COOH) reduce solubility and spacing efficiency compared to PEG6 derivatives .

- Functional Group Impact: Amine-terminated PEGs (e.g., NH2-PEG6-CH2CH2COOH) show faster conjugation kinetics than protected analogs like this compound, but lack stability in amine-reactive environments .

- Protection Strategies: BnO and Boc groups offer complementary protection, with BnO being preferable for hydrogenation-sensitive syntheses and Boc for acid-labile systems .

Biological Activity

BnO-PEG6-CH2COOH, a polyethylene glycol (PEG) derivative, is increasingly recognized for its role in various biochemical applications, particularly in drug delivery and targeted therapy. This compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, enhancing the solubility and stability of therapeutic agents. Understanding its biological activity is crucial for optimizing its application in biomedical research and therapeutic development.

- Molecular Formula : CHO

- Molecular Weight : 372.453 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 473.6 ± 40.0 °C at 760 mmHg

- Flash Point : 240.3 ± 27.3 °C

This compound functions primarily as a linker in ADCs, where it connects the cytotoxic drug to the targeting antibody. The PEG moiety enhances the pharmacokinetic properties of the conjugate, improving solubility and reducing immunogenicity. The carboxylic acid group allows for conjugation with amines on antibodies or other biomolecules through stable amide bonds.

Table 1: Comparison of this compound with Other PEG Linkers

| Property | This compound | Boc-NH-PEG6-CH2COOH | Mal-PEG6-CH2COOH |

|---|---|---|---|

| Molecular Weight | 372.453 g/mol | 391.684 g/mol | 391.684 g/mol |

| Solubility | High | High | High |

| Target Applications | ADCs | PROTACs | Bioconjugation |

| Reactivity | Moderate | High | High |

In Vitro Studies

Research indicates that this compound significantly enhances the efficacy of ADCs by improving their stability and cellular uptake. In vitro studies have demonstrated that ADCs utilizing this linker show increased cytotoxicity against target cancer cells compared to those using non-PEGylated linkers.

Case Study: Antibody Drug Conjugates

A study conducted by Xiang et al. (2016) reported the synthesis of an ADC using this compound as a linker, which exhibited enhanced therapeutic efficacy against HER2-positive breast cancer cells. The study highlighted:

- Increased internalization of the ADC by target cells.

- Enhanced cytotoxicity , with IC50 values significantly lower than those of conventional therapies.

Pharmacokinetics

The incorporation of this compound into drug formulations leads to improved pharmacokinetic profiles:

- Extended circulation time in systemic circulation due to reduced renal clearance.

- Improved bioavailability , allowing for lower dosages and reduced side effects.

Q & A

What are the established synthetic routes for BnO-PEG6-CH2COOH, and how can their efficiency be evaluated?

Basic Research Question

Synthesis typically involves stepwise PEGylation, starting with benzyl-protected PEG intermediates followed by carboxylation. Efficiency is evaluated using metrics like reaction yield (gravimetric analysis), purity (HPLC or NMR), and reproducibility across batches. Apply the PEO framework :

- Population : this compound

- Exposure : Reaction conditions (temperature, catalysts)

- Outcome : Yield, purity, and structural fidelity .

Which analytical techniques are most effective for characterizing the purity and molecular weight of this compound?

Basic Research Question

Key techniques include:

- NMR (¹H/¹³C for structural confirmation),

- MALDI-TOF MS (accurate molecular weight determination),

- Reverse-phase HPLC (purity assessment).

Validate results using standardized calibration curves and replicate analyses to ensure precision .

How can researchers optimize reaction conditions to improve this compound yield while maintaining purity?

Advanced Research Question

Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading). Analyze outcomes via response surface methodology. Ensure alignment with FINER criteria :

- Feasible : Lab resources match experimental demands.

- Novel : Compare results against existing literature benchmarks .

What methodologies resolve contradictions in stability data for this compound under varying pH conditions?

Advanced Research Question

Conduct accelerated stability studies across pH ranges (1–13) with controlled temperature. Use orthogonal methods (e.g., LC-MS for degradation products, DSC for thermal stability) to cross-validate findings. Apply multivariate analysis to isolate confounding variables (e.g., trace metal contamination) .

What criteria guide purification method selection for this compound in lab-scale synthesis?

Basic Research Question

Consider:

- Solubility : PEG derivatives in polar vs. nonpolar solvents.

- Acid sensitivity : Avoid harsh conditions that hydrolyze the ester bond.

Common methods include size-exclusion chromatography (separation by PEG chain length) and dialysis (removing small-molecule impurities). Evaluate using PICOT : - Population : Crude product.

- Intervention : Purification technique.

- Outcome : Recovery rate and purity .

How to design a study investigating this compound’s PEG chain length impact on in vivo biodistribution?

Advanced Research Question

Use comparative pharmacokinetic studies in model organisms with isotopic labeling (³H or ¹⁴C). Apply PICO framework :

- Population : Rodent models.

- Intervention : Variants with PEG₄, PEG₆, PEG₈.

- Comparison : Non-PEGylated controls.

- Outcome : Organ-specific accumulation (radiolabel tracking) .

What are best practices for storing this compound to prevent ester bond hydrolysis?

Basic Research Question

Store lyophilized powder at -20°C under argon with desiccants. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Quantify hydrolysis rates using Arrhenius kinetics to predict shelf-life .

How to systematically study conjugate stability between this compound and amine-containing biomolecules?

Advanced Research Question

Implement fluorescence quenching assays (tryptophan residues) and LC-MS/MS to track conjugate dissociation. Use Boolean search operators (AND/OR/NOT) to identify literature on competing reaction pathways (e.g., Schiff base formation) .

What validation protocols ensure accuracy when adapting PEGylation efficiency assays for this compound?

Basic Research Question

Perform spike-and-recovery experiments with known concentrations. Validate via:

- Inter-day precision (CV < 5%),

- Limit of detection (signal-to-noise > 3:1),

- Cross-method validation (e.g., UV-Vis vs. HPLC) .

What statistical approaches analyze dose-response relationships in this compound drug delivery systems?

Advanced Research Question

Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrap resampling to estimate confidence intervals. For time-dependent data, employ mixed-effects models to account for inter-subject variability .

Methodological Frameworks Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.